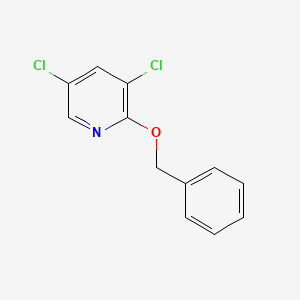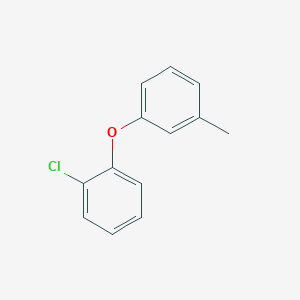
2-(Benzyloxy)-3,5-dichloropyridine
Vue d'ensemble
Description
2-(Benzyloxy)-3,5-dichloropyridine is an organic compound characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a benzyloxy group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-dichloropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3,5-dichloropyridine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Catalysts: Use of catalysts to increase reaction rates and yields.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyloxy)-3,5-dichloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-(benzyloxy)-3,5-diaminopyridine, 2-(benzyloxy)-3,5-dithiopyridine, etc.
Oxidation Products: 2-(Benzoyloxy)-3,5-dichloropyridine.
Reduction Products: 2-(Benzyloxy)-3,5-dichloropiperidine.
Applications De Recherche Scientifique
2-(Benzyloxy)-3,5-dichloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active pyridine derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3,5-dichloropyridine depends on its application:
Biological Systems: It may interact with enzymes or receptors, inhibiting or modifying their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)-3,5-dibromopyridine: Similar structure but with bromine atoms, which can affect reactivity and biological activity.
2-(Benzyloxy)-4,6-dichloropyridine: Chlorine atoms at different positions, leading to different chemical properties and reactivity.
Uniqueness: 2-(Benzyloxy)-3,5-dichloropyridine is unique due to the specific positioning of chlorine atoms and the benzyloxy group, which influences its reactivity and potential applications. Its specific structure allows for targeted modifications and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
3,5-dichloro-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPPQRWFBAJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271765 | |
| Record name | Pyridine, 3,5-dichloro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881295-44-8 | |
| Record name | Pyridine, 3,5-dichloro-2-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881295-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dichloro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















